N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide
Description
N-Benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the 4-position, a methyl group at the 3-position, and N-benzyl and N-ethyl groups attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-3-18(12-14-7-5-4-6-8-14)21(19,20)15-9-10-16(17)13(2)11-15/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQBSQNTKQMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with N-benzylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives where the fluorine atom is replaced by other functional groups.
Oxidation: Major products are sulfonic acids.
Reduction: The primary products are amines.
Scientific Research Applications
N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamides
Substituent Effects on the Aromatic Ring
- 4-Fluoro vs. Methyl groups (e.g., in and ) increase hydrophobicity, which may enhance binding to lipophilic targets but reduce solubility.
Nitrogen-Substituent Variations
- N-Benzyl-N-Ethyl vs. N-Di-Sulfonyl Groups: The target compound’s N-benzyl and N-ethyl groups introduce steric bulk, which may hinder interactions with enzymes or receptors compared to N,N-di-sulfonyl derivatives like N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide .
Heterocyclic and Spirocyclic Modifications
- Spirocyclic Systems :
Lipophilicity and Solubility
- The fluorine atom and methyl group in the target compound balance polarity and lipophilicity, likely yielding a logP value intermediate between highly polar di-sulfonamides (e.g., ) and hydrophobic analogs like N-[3-acetyl-2-methyl-1-benzofuran-5-yl]-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide ().
Antimicrobial Activity
- Sulfonamides with oxazole rings (e.g., ) demonstrate notable antimicrobial activity due to synergistic effects between the sulfonamide and heterocyclic moieties. The target compound’s lack of a heterocycle may reduce such activity but could improve selectivity .
Biological Activity
N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its ability to mimic para-aminobenzoic acid (PABA). This structural similarity allows it to interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase. The presence of a fluorine atom enhances lipophilicity, aiding membrane penetration and biological interaction.
The mechanism of action involves the following key points:
- Enzyme Inhibition : The compound inhibits dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby hindering bacterial growth and replication.
- Cell Cycle Arrest : Studies have indicated that related sulfonamides can induce cell cycle arrest in cancer cells, suggesting potential applications in oncology .
Antibacterial Activity
This compound has been investigated for its antibacterial properties. Its mechanism involves:
- Inhibition of Folate Synthesis : By mimicking PABA, it effectively disrupts folate synthesis pathways in bacteria, leading to growth inhibition.
Anticancer Potential
Recent studies have explored the compound's anticancer potential through various assays:
- Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values indicate significant potency compared to established chemotherapeutics like cisplatin .
Anti-inflammatory Activity
Research indicates that sulfonamides can exhibit anti-inflammatory properties. Compounds similar to this compound have shown promising results in reducing inflammation in vitro, with some compounds exhibiting lower IC50 values than standard anti-inflammatory drugs like diclofenac .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various sulfonamides on cancer cell lines. This compound demonstrated significant inhibition of cell viability, with mechanisms involving apoptosis induction and cell cycle arrest .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications in the structure of sulfonamides can enhance their biological activity. For instance, the introduction of different substituents on the benzene ring can significantly influence their potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
